Aeruginosin EI461
Description
Overview of Aeruginosins as a Family of Nonribosomal Linear Tetrapeptides
Aeruginosins are classified as nonribosomal peptides, meaning their synthesis is not directed by ribosomes, but rather by large multi-enzyme complexes called nonribosomal peptide synthetases (NRPS). rsc.orgnih.gov This mode of synthesis allows for the incorporation of non-proteinogenic amino acids and other unusual structural motifs, leading to a high degree of chemical diversity within the aeruginosin family. rsc.orgnih.gov To date, over 130 variants have been described. rsc.org
A defining characteristic of most aeruginosins is the presence of a central 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety. mdpi.comresearchgate.netresearchgate.net The general structure of an aeruginosin consists of four residues: a 4-hydroxyphenyl lactate (B86563) derivative at the N-terminus, a variable hydrophobic amino acid, the central Choi unit, and an arginine derivative at the C-terminus. mdpi.com This structural framework is often subject to various modifications, such as halogenation, sulfation, and glycosylation, further expanding the chemical space of this peptide family. nih.gov Many aeruginosins are recognized for their potent inhibitory activity against serine proteases, a class of enzymes involved in numerous physiological processes. mdpi.comresearchgate.netrsc.org
Historical Context of Aeruginosin Discovery and Isolation
The first member of the aeruginosin family, aeruginosin 298A, was isolated in the early 1990s from the cyanobacterium Microcystis aeruginosa (strain NIES-298). nih.gov This discovery marked the identification of a new class of peptides with serine protease inhibitory activity. nih.gov Following this initial finding, numerous other aeruginosins have been isolated from various cyanobacterial genera, including Planktothrix, Nostoc, and Nodularia, as well as from marine sponges, which are often found in symbiosis with cyanobacteria. mdpi.comnih.govrsc.org
Aeruginosin EI461 was isolated from Microcystis aeruginosa strains IL-217 and IL-231. nih.gov Its structure was elucidated using spectroscopic techniques. cuni.cz A key distinguishing feature of this compound is the stereochemistry of its Choi core, which is referred to as L-diepi-Choi, differing from the more common L-Choi found in the majority of aeruginosins due to an inverted configuration at the 3a and 7a positions. uzh.chsci-hub.se
Significance of this compound in Natural Product Research
The discovery and characterization of this compound have contributed to the understanding of the structural diversity and biosynthetic plasticity of the aeruginosin family. Its unique stereochemistry has prompted further investigation into the enzymatic machinery responsible for the formation of the Choi core and its various isomers. uzh.ch
While many aeruginosins are potent protease inhibitors, this compound exhibited only weak inhibitory activity against the serine protease trypsin. nih.govuni-goettingen.de This difference in biological activity, despite its structural similarity to other aeruginosins, underscores the importance of specific structural features, such as the C-terminal arginine derivative, for potent enzyme inhibition. nih.gov The absence of such a derivative in this compound is thought to be the reason for its reduced activity. nih.gov The study of compounds like this compound, which are structurally related to highly active natural products but possess different biological profiles, is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents. nih.gov
Research Findings on Aeruginosins
| Feature | Description |
| Compound Family | Aeruginosins |
| Source Organisms | Primarily cyanobacteria (Microcystis, Planktothrix, Nostoc, Nodularia) and marine sponges. mdpi.comnih.govrsc.org |
| Biosynthesis | Nonribosomal Peptide Synthetase (NRPS) pathway. rsc.orgnih.gov |
| Core Structure | Typically a linear tetrapeptide containing a central 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety. mdpi.comresearchgate.netresearchgate.net |
| Structural Diversity | High, with over 130 known variants resulting from variations in amino acid sequence and modifications like halogenation, sulfation, and glycosylation. rsc.orgnih.gov |
| Biological Activity | Many members exhibit potent inhibitory activity against serine proteases. mdpi.comresearchgate.netrsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H35N3O6 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(2R,3aR,6R,7aR)-6-hydroxy-1-[(2R)-2-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
InChI |
InChI=1S/C24H35N3O6/c1-13(2)9-18(26-23(32)21(30)10-14-3-6-16(28)7-4-14)24(33)27-19-12-17(29)8-5-15(19)11-20(27)22(25)31/h3-4,6-7,13,15,17-21,28-30H,5,8-12H2,1-2H3,(H2,25,31)(H,26,32)/t15-,17-,18-,19-,20-,21+/m1/s1 |
InChI Key |
FEBDAAYWFMTVBF-KAUTUKSKSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N1[C@@H]2C[C@@H](CC[C@@H]2C[C@@H]1C(=O)N)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)O |
Canonical SMILES |
CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)N)O)NC(=O)C(CC3=CC=C(C=C3)O)O |
Synonyms |
aeruginosin EI461 |
Origin of Product |
United States |
Discovery, Isolation, and Occurrence of Aeruginosin Ei461
Primary Sources: Cyanobacterial Genera and Marine Organisms
Aeruginosins are widely distributed among both freshwater and marine cyanobacteria. researchgate.netnih.gov
Microcystis Species as Prolific Producers
The cyanobacterium Microcystis aeruginosa is a primary and well-documented source of Aeruginosin EI461. acs.orgnih.govamibase.org It was specifically isolated from a strain of this species. acs.orgacs.org The genus Microcystis is known for producing a diverse range of aeruginosin variants, which are often discovered during the investigation of cyanobacterial blooms in natural waters. mdpi.comresearchgate.netnih.gov Research on bloom materials has led to the isolation and characterization of numerous aeruginosins, including this compound. acs.orgmdpi.com
Planktothrix, Nodularia, and Nostoc as Sources
While Microcystis is the direct source of this compound, the broader aeruginosin family of compounds has been isolated from several other cyanobacterial genera. researchgate.netmdpi.com These include Planktothrix, Nodularia, and Nostoc. mdpi.comnih.govresearchgate.net For instance, various aeruginosin congeners have been identified in species like Planktothrix agardhii and Nodularia spumigena. nih.govmdpi.com The terrestrial cyanobacterium Nostoc sp. has also been found to produce aeruginosins, highlighting the widespread distribution of this peptide family among diverse cyanobacteria. researchgate.netmdpi.com
Association with Marine Sponges (Symbiotic Cyanobacteria)
Aeruginosins are not limited to free-living cyanobacteria; they have also been found in marine sponges, such as those from the family Dysideidae. researchgate.netnih.govmdpi.com The presence of these compounds in sponges is widely believed to be the result of symbiotic cyanobacteria living within the sponge tissue. researchgate.netmdpi.commdpi.com This symbiotic relationship is a known source of diverse and novel natural products. The dysinosins, which are structurally similar to aeruginosins, were notably obtained from marine sponges. nih.gov
Ecological Contexts of this compound Production
The production of aeruginosins, including EI461, is closely linked to the ecological dynamics of their source organisms.
Presence in Freshwater Bloom-Forming Cyanobacteria
This compound is produced by Microcystis aeruginosa, a cyanobacterium famous for forming extensive and often toxic freshwater blooms. acs.orgnih.govca.govresearchgate.net These blooms, also known as cyanobacterial harmful algal blooms (cyanoHABs), occur in nutrient-rich (eutrophic) water bodies worldwide. researchgate.netnih.govecologyandsociety.org The high-density proliferation of cyanobacteria during these events creates an environment where a diverse array of secondary metabolites, including various aeruginosins, are produced and can be detected. mdpi.comnih.govresearchgate.net The isolation of this compound and its relatives is frequently the result of studying the chemical composition of these bloom materials. acs.orgmdpi.com
Proposed Ecological Roles and Chemical Defense Mechanisms
The ecological purpose of aeruginosins is an area of active research. A primary proposed function is chemical defense. eolss.netwikipedia.org Many aeruginosins are potent inhibitors of serine proteases like trypsin and thrombin. researchgate.netnih.gov This inhibitory activity could serve as a defense mechanism against grazing by zooplankton or other small predators by interfering with their digestive enzymes. nih.gov
Interestingly, unlike many of its counterparts, this compound did not show significant trypsin inhibitory activity. mdpi.comnih.govresearchgate.netacs.org This is attributed to the absence of a C-terminal arginine derivative, a structural feature often crucial for protease inhibition in this family. mdpi.comresearchgate.net This suggests that this compound may have a different, as-yet-unknown ecological role, or it could be a biosynthetic intermediate in the production of other compounds. mdpi.com The production of such secondary metabolites is thought to provide an adaptive advantage to the cyanobacteria, contributing to their ability to thrive and dominate in various aquatic environments. nih.gov
Data Tables
Table 1: Primary Sources of the Aeruginosin Peptide Family
| Source Type | Genera/Organism | Environment | Reference(s) |
|---|---|---|---|
| Cyanobacteria | Microcystis | Freshwater | researchgate.net, mdpi.com, researchgate.net |
| Cyanobacteria | Planktothrix | Freshwater | researchgate.net, mdpi.com, nih.gov |
| Cyanobacteria | Nodularia | Freshwater/Brackish | researchgate.net, mdpi.com, mdpi.com |
| Cyanobacteria | Nostoc | Freshwater/Terrestrial | researchgate.net, mdpi.com, researchgate.net |
Table 2: Research Findings on this compound
| Finding | Details | Reference(s) |
|---|---|---|
| Isolation Source | Isolated from the cyanobacterium Microcystis aeruginosa. | nih.gov, acs.org, acs.org |
| Structural Characteristic | Contains a revised 2-carboxy-6-hydroxyoctahydroindole (Choi) core with a unique stereochemistry (2S,3aR,6R,7aR) compared to other aeruginosins. | acs.org, acs.org |
| Biological Activity | Lacks the C-terminal arginine derivative and does not exhibit significant trypsin inhibitory activity. | mdpi.com, researchgate.net, nih.gov |
| Ecological Context | Found in freshwater cyanobacterial blooms. | mdpi.com, acs.org, researchgate.net |
Methodologies for Isolation and Purification in Research Settings
The isolation and purification of this compound from its natural source, the cyanobacterium Microcystis aeruginosa, is a multi-step process reliant on advanced chromatographic and analytical techniques. Research findings indicate that the compound is typically extracted from the hydrophilic fraction of cyanobacterial biomass. nih.gov The general workflow involves initial extraction followed by several stages of chromatography to separate the target compound from a complex mixture of other metabolites.
Initial extraction is performed on collected cell mass, often from natural blooms or cultured strains such as Microcystis aeruginosa from the Einan Reservoir in Israel. nih.gov Following the initial collection and extraction, the crude extract undergoes a series of purification steps. While specific details for this compound's initial fractionation are part of a broader process for similar peptides, analogous procedures for other aeruginosins involve techniques like flash chromatography on a reversed-phase C18 column and gel filtration chromatography using Sephadex LH-20. mdpi.com
The final stage of purification to achieve a high degree of purity for this compound employs High-Performance Liquid Chromatography (HPLC). nih.gov The use of reversed-phase HPLC with a C18 column is a common and effective method for the final separation of aeruginosin congeners. mdpi.comnih.gov
Once isolated, the definitive identification and structural elucidation of this compound require sophisticated analytical methods. The gross structure of the molecule has been determined using High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) along with homonuclear and heteronuclear 2D Nuclear Magnetic Resonance (NMR) techniques. nih.gov Furthermore, the complex relative and absolute stereochemistry of the molecule, particularly its unique 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety, was deduced through a combination of spectral data analysis and the application of Marfey's method for HPLC. nih.govacs.org
The following tables summarize the key methodologies and analytical techniques reported in the isolation and characterization of this compound.
Detailed Research Findings
Table 1: Summary of Isolation and Purification Techniques for this compound
| Purification Stage | Methodology | Source / Rationale |
|---|---|---|
| Source Material | Hydrophilic extract of Microcystis aeruginosa biomass | Isolated from samples collected from the Einan Reservoir in Israel. nih.gov |
| Initial Chromatography | Flash Chromatography (Reversed-Phase C18); Gel Filtration (Sephadex LH-20) | These methods are standard for fractionating complex extracts containing similar aeruginosins. mdpi.com |
| Final Purification | High-Performance Liquid Chromatography (HPLC) | Specifically mentioned as a key technique for the purification of this compound. nih.gov |
Table 2: Analytical Methods for Structural Elucidation of this compound
| Analytical Goal | Technique | Details |
|---|---|---|
| Gross Structure Determination | High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) | Used to determine the precise molecular weight and elemental formula. nih.gov |
| Gross Structure Determination | 2D Nuclear Magnetic Resonance (NMR) | Homonuclear and heteronuclear NMR experiments were used to determine the connectivity of atoms. nih.gov |
| Stereochemistry Determination | Marfey's Method for HPLC | Employed to deduce the absolute configuration of the amino acid components. nih.govacs.org |
Structural Elucidation and Stereochemistry of Aeruginosin Ei461
Initial Structural Assignments and Subsequent Revisions
Aeruginosin EI461 was first isolated from a natural bloom of the cyanobacterium Microcystis aeruginosa collected from the Einan Reservoir in Israel. nih.gov Initial analysis based on spectroscopic data led to the proposal of a putative structure. However, this initial assignment was later proven incorrect. researchgate.net
The key challenge in the structural elucidation lay in the stereochemistry of the central 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety. nih.govresearchgate.net While the planar structure was correctly identified, the relative and absolute stereochemistry of the hydroxyl group at the C-6 position and the ring fusion of the perhydroindole system were unique compared to the 14 previously known aeruginosins. nih.gov
A definitive structural revision was achieved through the total synthesis of both the originally proposed (putative) structure and a newly proposed corrected structure. researchgate.net The synthesis of the putative structure, starting from D-tyrosine, yielded a compound that did not match the natural product. researchgate.net Subsequently, a corrected structure was proposed and successfully synthesized, which was accomplished using a novel bicyclic α-amino acid, (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole. researchgate.net This synthetic product's properties were identical to those of the natural this compound, confirming the revised structure. The revision highlighted that this compound contains a 3a,7a-diepi-L-Choi core, distinguishing it from other members of the aeruginosin family. researchgate.netresearchgate.net
Application of Advanced Spectroscopic Techniques
The elucidation of this compound's complex structure relied heavily on the application of sophisticated spectroscopic methods, primarily 2D-NMR and high-resolution mass spectrometry. These techniques provided the necessary data to piece together the molecular framework and its constituent parts.
The gross structure of this compound was initially determined through a combination of homonuclear and heteronuclear 2D-NMR experiments. nih.gov These techniques are fundamental in establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) experiments were used to identify proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons within each amino acid residue.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra were employed to correlate protons with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC). This was crucial for assembling the individual spin systems into the constituent units: a hydroxyphenyllactic acid (Hpla) residue, a leucine (B10760876) (Leu) residue, and the unique Choi moiety. nih.govnih.govmdpi.com
The relative stereochemistry of the Choi core was hinted at by Nuclear Overhauser Effect (NOE) correlations. Close inspection of NOE data revealed a correlation between the axial proton at C-6 (H-6) and the ring-junction protons (H-3a and H-7a), which suggested a cis-fused perhydroindole configuration that was unique among the aeruginosins known at the time. uno.edu This NMR evidence was a key indicator that the stereochemistry of EI461 was unusual and was later confirmed by total synthesis. researchgate.net
Table 1: Key Structural Components of this compound and Spectroscopic Evidence
| Component | Technique | Finding | Reference |
|---|---|---|---|
| Molecular Formula | HRFABMS | C₂₄H₃₅N₃O₇ | nih.govresearchgate.net |
| Sequence | 2D-NMR | Hpla-Leu-Choi-NH₂ | nih.govresearchgate.net |
| Choi Stereochemistry | 2D-NMR (NOE) | Indication of a cis-fused perhydroindole ring | uno.edu |
| Amino Acid Configuration | Marfey's Method | D-Leucine, L-Hpla | researchgate.net |
High-resolution mass spectrometry played a vital role in determining the elemental composition of this compound. High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) provided the accurate mass of the molecular ion, which allowed for the unambiguous determination of the molecular formula as C₂₄H₃₅N₃O₇. nih.govresearchgate.net This information is fundamental, as it constrains the number of possible structures and confirms the types and numbers of atoms present. Fragmentation patterns observed in mass spectrometry experiments also help to corroborate the sequence of the peptide subunits determined by NMR. nih.govnih.gov
Determination of Absolute and Relative Stereochemistry
Beyond the planar structure, defining the precise three-dimensional arrangement of every chiral center was essential. This was achieved through a combination of chemical degradation methods and by drawing comparisons with related, well-defined structures.
The absolute configurations of the chiral amino acid and hydroxy acid constituents were determined using Marfey's method. nih.gov This technique involves hydrolyzing the peptide to break it down into its individual components. These components are then reacted with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). researchgate.netmdpi.com The resulting diastereomers are then separated and analyzed using High-Performance Liquid Chromatography (HPLC). nih.govnih.gov By comparing the retention times of the derivatives from the natural product with those of authentic L- and D-amino acid standards, the absolute stereochemistry can be assigned. For this compound, this analysis established the presence of D-Leucine and L-Hydroxyphenyllactic acid (L-Hpla). researchgate.net
While a direct X-ray crystal structure of this compound has not been reported, the stereochemistry of the broader aeruginosin family has been extensively studied using this technique. The absolute configuration of the more common (2S,3aS,6R,7aS)-Choi core, found in compounds like Aeruginosin 298-A and 98-B, was definitively confirmed by X-ray crystallographic analysis of their ternary complexes with proteases like thrombin and trypsin. nih.govcolab.wsacs.org These high-resolution structures provided an unambiguous reference for the stereochemistry of the aeruginosin backbone. mdpi.com This body of work on related compounds established the stereochemical framework for the family and highlighted the novelty of the 3a,7a-diepi-L-Choi core in this compound, the structure of which was ultimately proven by stereoselective synthesis. researchgate.net
Unique Structural Features of this compound
This compound, a linear tetrapeptide isolated from the cyanobacterium Microcystis aeruginosa, possesses distinct structural characteristics that set it apart from other members of the aeruginosin family. nih.gov Its uniqueness is primarily centered on the stereochemistry of its core bicyclic amino acid and its C-terminal residue, which have been precisely defined through a combination of spectroscopic analysis and total chemical synthesis.
The defining characteristic of the aeruginosin family is the presence of a 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, which occupies a central position in the peptide structure. nih.govmdpi.com However, the Choi residue in this compound is stereochemically distinct from that found in the vast majority of its congeners. nih.govsci-hub.se
Initial studies of this compound, isolated from a natural bloom in Israel, revealed through NMR data that the hydroxyl group at the C-6 position of the Choi ring was located equatorially. nih.govacs.org This observation, along with NOE correlations indicating a cis-fused perhydroindole system, suggested a Choi configuration unique among the aeruginosins known at the time. uno.edu
The putative structure was later revised and its absolute configuration definitively established through total synthesis. acs.orgnih.gov This work confirmed that this compound contains a new natural α-amino acid, formally named (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole. acs.orgnih.gov This isomer is also referred to as 3a,7a-di-epi-L-Choi, highlighting its stereochemical inversion at the 3a and 7a positions relative to the more common L-Choi found in compounds like Aeruginosin 298-A. sci-hub.se
The synthesis and structural confirmation resolved the precise three-dimensional arrangement of this crucial building block. acs.orgnih.gov
Table 1: Stereochemical Configuration of the Choi Moiety in this compound
| Stereocenter | Configuration | Name |
| C-2 | S | (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole |
| C-3a | R | 3a,7a-di-epi-L-Choi |
| C-6 | R | |
| C-7a | R |
This compound exhibits several features that distinguish it from other aeruginosin analogues. The most significant of these is the unique stereochemistry of its Choi core. sci-hub.se Most aeruginosins, such as the well-studied Aeruginosin 298-A, contain the L-Choi moiety, which has a (2S,3aS,6R,7aS) configuration. uzh.ch In contrast, this compound's 3a,7a-di-epi-L-Choi has an inverted configuration at the C-3a and C-7a ring junction positions (3aR, 7aR). sci-hub.seacs.org
This structural alteration has a notable impact on the molecule's conformation. In a DMSO-d6 solution, this compound uniquely exists as a 2:3 mixture of trans and cis rotamers around the peptide bond between the Choi moiety and the adjacent Leucine residue. acs.org The higher population of the cis rotamer is a distinctive feature not observed in other members of this natural product family and is attributed to the exo relationship between the C-2 carboxamido group and the carbocyclic ring in its specific Choi nucleus. acs.org
Another key distinguishing feature is the composition of its C-terminus. nih.govmdpi.com Many potent aeruginosins possess a C-terminal arginine derivative, which is a critical pharmacophore for binding to and inhibiting serine proteases like trypsin. mdpi.com this compound lacks this C-terminal arginine derivative, a structural difference that results in its failure to exhibit trypsin inhibitory activity. nih.govmdpi.com
Table 2: Comparison of this compound and Aeruginosin 298-A
| Feature | This compound | Aeruginosin 298-A (Typical Congener) |
| Choi Moiety | 3a,7a-di-epi-L-Choi | L-Choi |
| Choi Stereoconfiguration | (2S,3aR,6R,7aR) acs.orgnih.gov | (2S,3aS,6R,7aS) uno.edu |
| C-Terminal Residue | Lacks arginine derivative mdpi.com | Contains an arginine derivative (Argininal) uno.edu |
| Trypsin Inhibition | Inactive nih.govmdpi.com | Potent inhibitor sci-hub.se |
| Conformational Isomerism | Exhibits a higher population of the cis rotamer around the Choi-Leu peptide bond acs.org | Predominantly trans conformation |
Biosynthesis of Aeruginosin Ei461
Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Pathways
The synthesis of aeruginosins, including Aeruginosin EI461, is accomplished through a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. nih.govmdpi.comresearchgate.net These pathways are responsible for the production of a wide array of secondary metabolites in various microorganisms. mdpi.com Unlike ribosomal peptide synthesis, which is template-directed by mRNA, NRPSs are large, modular enzyme complexes that assemble peptides in a stepwise fashion. semanticscholar.orguni-muenster.de Similarly, PKSs are multi-domain enzymes that catalyze the biosynthesis of polyketides through the decarboxylative condensation of small carboxylic acid units. uniprot.org The hybrid nature of the aeruginosin biosynthetic pathway allows for the incorporation of both amino acid and keto acid precursors, contributing to the structural diversity of this peptide family. mdpi.comnih.gov
Identification and Characterization of Biosynthetic Gene Clusters (aer genes)
The genetic blueprint for aeruginosin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), commonly referred to as the aer gene cluster. researchgate.netnih.gov These clusters contain the genes that code for the NRPS and PKS enzymes, as well as other tailoring enzymes required for the complete synthesis of the final product. acs.orgnih.gov The aer BGCs have been identified and characterized in several cyanobacterial genera, including Microcystis, Planktothrix, and Nodularia. researchgate.netnih.gov
Comparative analysis of aer gene clusters from different strains has revealed a high degree of similarity in the core genes responsible for the assembly of the peptide backbone. nih.gov However, significant variations exist in the genes encoding tailoring enzymes, such as halogenases and sulfotransferases, which accounts for the structural diversity observed among different aeruginosin congeners. nih.gov The architecture of these gene clusters provides valuable insights into the evolutionary relationships and the molecular basis for the plasticity of aeruginosin biosynthesis. nih.gov
Enzymatic Machinery and Specific Domains Involved
The NRPS and PKS enzymes are organized into modules, with each module being responsible for the incorporation and modification of a specific building block into the growing peptide chain. mdpi.comresearchgate.netnih.gov These modules are further composed of distinct catalytic domains that carry out specific biochemical reactions.
Adenylation (A) Domains and Substrate Specificity
Adenylation (A) domains are the gatekeepers of NRPS-mediated peptide synthesis. nih.govfrontiersin.org They are responsible for the selection and activation of specific amino acid or keto acid substrates via the consumption of ATP. uni-muenster.defrontiersin.org The specificity of the A domain is determined by a "nonribosomal code" embedded within its amino acid sequence, which dictates the type of substrate that will be incorporated into the peptide chain. nih.gov In the biosynthesis of aeruginosins, the A domains play a crucial role in selecting the correct proteinogenic and non-proteinogenic amino acids, as well as the initial keto acid starter unit. mdpi.comnih.gov
Thioredoxin (T) and Condensation (C) Domains
The Thioredoxin (T) domain, also known as the peptidyl carrier protein (PCP) domain, is responsible for covalently tethering the activated substrate via a phosphopantetheinyl arm. nih.govnih.gov This flexible arm shuttles the growing peptide chain between the various catalytic domains of the NRPS module. uni-muenster.de The Condensation (C) domain then catalyzes the formation of the peptide bond between the substrate held by the T domain of the current module and the growing peptide chain attached to the T domain of the preceding module. semanticscholar.orgnih.gov
Ketoreductase (KR) Domains in Precursor Synthesis
In the hybrid NRPS/PKS pathway for aeruginosin biosynthesis, the Polyketide Synthase (PKS) module contains a Ketoreductase (KR) domain. researchgate.netnih.gov This domain is responsible for the reduction of a keto group to a hydroxyl group during the synthesis of the initial building block, which is often a hydroxyphenyllactic acid (Hpla) or phenyllactic acid (Pla) moiety. mdpi.comnih.gov The KR domain utilizes NADPH or NADH as a cofactor to carry out this reduction, contributing to the structural features of the N-terminal residue of the aeruginosin. mdpi.com
Proposed Biosynthetic Steps and Intermediate Formation
The biosynthesis of this compound is a multi-step process that involves the coordinated action of the various enzymatic domains within the aer biosynthetic gene cluster. researchgate.netnih.gov The synthesis is initiated by the loading module, which typically consists of a PKS-like enzyme that activates and reduces a keto acid to form the N-terminal hydroxyphenyllactic acid (Hpla) or a related moiety. mdpi.comacs.org
The subsequent NRPS modules then sequentially add the amino acid residues. In the case of this compound, this involves the incorporation of D-Leucine. acs.orgacs.org A key step in the biosynthesis of all aeruginosins is the formation of the characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) core structure. researchgate.netnih.gov This is accomplished by a series of enzymes encoded by the aerD, aerE, and aerF genes, which work in concert to synthesize and supply the Choi moiety to the main NRPS assembly line. acs.org
The final step in the biosynthesis of this compound involves the amidation of the C-terminus. acs.orgacs.org The completed tetrapeptide is then released from the enzyme complex. The proposed structure of this compound was revised and confirmed through total synthesis, which also established the absolute configuration of its unique bicyclic α-amino acid, (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole. acs.orgacs.orgnih.gov
Tailoring Enzymes and Post-Synthetic Modifications
The immense structural variety within the aeruginosin family is largely attributable to the action of tailoring enzymes. nih.gov These enzymes modify the core peptide scaffold after its synthesis by the NRPS machinery, introducing chemical functionalities such as halogens, sulfate (B86663) groups, and sugar moieties. nih.govhelsinki.fi The presence or absence of genes encoding these enzymes in the aeruginosin biosynthetic gene cluster (BGC) dictates the final structure of the aeruginosin congeners produced by a specific cyanobacterial strain. nih.gov While this compound itself is a relatively simple tripeptide lacking many of these modifications, its biosynthesis is governed by the same enzymatic toolkit that generates more complex family members. mdpi.comnih.gov
Halogenases (e.g., Chlorination)
Halogenation is a key tailoring reaction within the aeruginosin biosynthetic pathway, catalyzed by FADH2-dependent halogenases. nih.govrsc.org These enzymes are responsible for adding chlorine atoms to the peptide structure, typically at the 3-(4-hydroxyphenyl)lactic acid (Hpla) moiety. nih.gov In the genus Microcystis, for example, the presence of a halogenase gene within the aeruginosin BGC directly correlates with the production of chlorinated aeruginosins. oup.com Strains lacking this gene produce only non-halogenated versions. oup.com
The distribution of these halogenase genes is described as sporadic, even among closely related strains, suggesting a complex evolutionary history. nih.govoup.com The current understanding posits that the halogenase gene was acquired via horizontal gene transfer and subsequently lost in various lineages. oup.com This "gene loss" scenario explains the seemingly random pattern of chlorinated and non-chlorinated aeruginosin production across different Microcystis strains. oup.com this compound is a non-halogenated member of this peptide family.
Table 1: Halogenase Function in Aeruginosin Biosynthesis
| Enzyme Class | Gene Presence | Function | Substrate Example | Resulting Modification |
|---|
Sulfotransferases (e.g., Sulfation)
Sulfation represents another critical post-synthetic modification that contributes to the chemodiversity of aeruginosins. nih.gov The aeruginosin BGCs in producing organisms like Microcystis often contain genes predicted to encode sulfotransferases. nih.gov These enzymes catalyze the transfer of a sulfonate group to a hydroxyl group on the peptide, a modification seen in various aeruginosin congeners. nih.govnih.gov The architectural analysis of different aeruginosin gene clusters reveals significant variation in the genes coding for such tailoring enzymes, directly reflecting the unique structural features of the peptides produced by each strain. nih.gov This variability underscores the modularity and evolutionary adaptability of the biosynthetic pathway.
Glycosyltransferases (e.g., Glycosylation)
Glycosylation, the enzymatic attachment of sugar moieties, is a further source of structural diversification in the aeruginosin family, leading to the formation of glycopeptides known as aeruginosides. mdpi.comnih.gov This reaction is catalyzed by glycosyltransferases, enzymes that transfer a sugar from an activated donor to an acceptor molecule. sigmaaldrich.comsigmaaldrich.com In the biosynthesis of aeruginosides from Planktothrix agardhii, the gene aerI has been identified as encoding a putative glycosyltransferase. helsinki.finih.gov This enzyme is believed to be responsible for attaching a xylose moiety to the hydroxyl group of the characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) core structure. nih.gov The presence of aerI and similar glycosyltransferase genes within the BGC is a strong indicator that a strain will produce glycosylated aeruginosins. helsinki.fi
Plasticity and Evolution of Aeruginosin Biosynthesis Pathways
The biosynthetic pathways for aeruginosins are not static but are highly dynamic, evolving systems. nih.gov Their evolution is characterized by remarkable plasticity, driven primarily by genetic recombination and horizontal gene transfer, which generates a vast landscape of chemical structures. nih.govmdpi.com This chemodiversity is not random but appears to be linked to the ecological adaptation and diversification of the producing cyanobacteria. mdpi.com
Horizontal Gene Transfer and Recombination Events
The evolutionary history of aeruginosin biosynthesis is replete with horizontal gene transfer (HGT) and recombination events. nih.govnih.gov Comparisons between the aeruginosin gene clusters of different cyanobacterial genera, such as Microcystis and Planktothrix, suggest they originated from a common ancestor. nih.gov Since then, the clusters have diversified significantly through the gain, loss, and exchange of genes, particularly those encoding tailoring enzymes and specific modules within the NRPS. nih.govmdpi.com
For example, high structural variability in the aeruginosins of Planktothrix has been explained by multiple recombination processes. mdpi.comresearchgate.net These include the acquisition of accessory enzyme genes for halogenation, glycosylation, and sulfation, as well as large-scale recombination of the core biosynthesis genes, which may have been transferred from Microcystis. mdpi.comresearchgate.net This genetic flux is a major engine of chemical innovation within the aeruginosin family. acs.org
Chemodiversity and Eco-Evolutionary Diversification
The genetic plasticity of the aeruginosin pathway directly fuels the chemodiversity of its products. researchgate.net This chemical diversity is increasingly understood not as a neutral byproduct of genetic drift but as a key element in the eco-evolutionary dynamics of the producing organisms. mdpi.commdpi.com The concept of eco-evolutionary diversification suggests that the array of chemical variants provides a range of functional capabilities, allowing organisms to adapt to different ecological niches. frontiersin.orgnih.gov
A compelling example is seen in different evolutionary lineages of Planktothrix, which are adapted to distinct freshwater environments (shallow vs. deep water bodies). mdpi.com These separate lineages exhibit different profiles of aeruginosin structures, linking the chemical diversification of this peptide family directly to the eco-evolutionary diversification of the cyanobacterium. mdpi.comresearchgate.net It is hypothesized that the various aeruginosin congeners may serve distinct ecological functions, such as chemical defense against predators or competitors, potentially acting as a substitute for other defensive compounds like microcystins. mdpi.com
Table 2: Evolutionary Mechanisms in Aeruginosin Biosynthesis
| Mechanism | Genetic Consequence | Chemical Outcome |
|---|---|---|
| Horizontal Gene Transfer (HGT) | Acquisition of novel genes/clusters (e.g., tailoring enzymes) | Introduction of new chemical modifications (e.g., chlorination, glycosylation) |
| Gene Recombination | Shuffling of domains and modules within the BGC | Creation of hybrid peptides with novel amino acid sequences |
Biological Activities and Mechanisms of Action Excluding Human Clinical Data
Role as Serine Protease Inhibitors
The aeruginosin family of peptides is well-documented for its potent inhibitory effects on various serine proteases, enzymes that play crucial roles in physiological processes such as blood coagulation and digestion. nih.govresearchgate.netmdpi.comnih.gov However, the activity of individual aeruginosins can vary significantly based on their specific structural features.
Inhibition of Thrombin
While many members of the aeruginosin family are recognized as inhibitors of thrombin, a key enzyme in the blood coagulation cascade, specific inhibitory data for Aeruginosin EI461 against thrombin is not extensively detailed in the currently available literature. mdpi.commdpi.comscilit.com For context, other aeruginosins, such as aeruginosin 298-A, have demonstrated notable thrombin inhibition. academindex.com
Inhibition of Trypsin and Trypsin-Type Serine Proteases
Contrary to the general trend observed for many aeruginosins, research has indicated that this compound does not exhibit inhibitory activity against trypsin. nih.gov This lack of activity is attributed to the absence of a C-terminal arginine derivative, which is a common feature in aeruginosins that potently inhibit trypsin and trypsin-type serine proteases. nih.govmdpi.com The presence of a basic arginine-like residue at the C-terminus is often crucial for the recognition and binding of these inhibitors to the active site of trypsin.
| Compound | Target Enzyme | Reported Activity | Structural Reason |
|---|---|---|---|
| This compound | Trypsin | No inhibitory activity | Absence of a C-terminal arginine derivative nih.gov |
| Other Aeruginosins (e.g., 298A) | Trypsin | Inhibitory activity | Presence of a C-terminal arginine derivative nih.gov |
Activity Against Other Coagulation Enzymes (e.g., Factor VIIa, Factor Xa)
Information specifically detailing the inhibitory activity of this compound against other coagulation enzymes, such as Factor VIIa and Factor Xa, is not presently available in the scientific literature. The broader aeruginosin family does contain members, like chlorodysinosin A, which are potent inhibitors of these key enzymes in the coagulation pathway. nih.gov
Mechanistic Insights into Enzyme Inhibition
The mechanism of enzyme inhibition by aeruginosins has been elucidated for several members of the family through detailed structural and biochemical studies.
Binding Modes and Interactions with Target Proteases
Specific studies on the binding mode and interactions of this compound with target proteases are not available. For other aeruginosins that do exhibit inhibitory activity, the mechanism involves the inhibitor binding to the active site of the serine protease, thereby blocking substrate access. The various subunits of the aeruginosin peptide typically engage in multiple interactions with the enzyme's active site and surrounding subsites.
X-ray Crystallographic Studies of Aeruginosin-Protease Complexes
To date, there are no published X-ray crystallographic studies of this compound in complex with any protease. Such studies have been instrumental in understanding the inhibitory mechanism of other aeruginosins, for instance, the complex of aeruginosin 298A with thrombin has been structurally characterized, revealing the precise molecular interactions that govern its inhibitory potency. nih.gov These studies highlight the importance of specific structural motifs for effective binding and inhibition, which appear to be absent or altered in this compound in the case of trypsin.
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological potency of aeruginosins is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been instrumental in elucidating the specific molecular features that govern their inhibitory activities against various enzymes. These studies have primarily focused on modifications of the C-terminal residues, the stereochemistry of the central 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, and the effects of various chemical modifications such as halogenation.
Influence of C-Terminal Residues (e.g., Argininal (B8454810) Derivatives)
The nature of the C-terminal residue in aeruginosins plays a pivotal role in determining their biological activity, particularly their potency and selectivity as protease inhibitors. The presence of an arginine mimetic at this position is a key pharmacophoric element for potent inhibition of serine proteases. acs.org
Aeruginosins featuring a C-terminal argininal residue exhibit a more pronounced inhibitory effect on thrombin compared to those with C-terminal agmatine (B1664431) or argininol. mdpi.com This heightened activity is attributed to the aldehyde group of the argininal residue, which can form a covalent bond with the serine residue in the active site of the protease, leading to a more stable and potent inhibition.
Conversely, the absence of a C-terminal arginine derivative significantly diminishes or abolishes the inhibitory activity against certain proteases. A notable example is this compound, which, along with aeruginosin 298B, lacks a C-terminal arginine derivative and consequently displays no inhibitory activity against trypsin. nih.gov This underscores the critical importance of the C-terminal arginine mimetic for the bioactivity of these compounds against specific protease targets.
| Aeruginosin Variant | C-Terminal Residue | Target Enzyme | Reported Activity |
|---|---|---|---|
| General Aeruginosins | Argininal | Thrombin | More significant inhibition |
| General Aeruginosins | Agmatine or Argininol | Thrombin | Less significant inhibition |
| This compound | Lacks Arginine Derivative | Trypsin | No inhibitory activity |
| Aeruginosin 298B | Lacks Arginine Derivative | Trypsin | No inhibitory activity |
Impact of Choi Moiety Stereochemistry
The 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety is a hallmark of the aeruginosin family and its stereochemistry is a critical determinant of biological activity. nih.gov this compound is distinguished from other known aeruginosins by the unique relative and absolute stereochemistry of its Choi-6-hydroxyl substituent. nih.govtau.ac.il
The initial structural elucidation of this compound was later revised, and its correct structure was confirmed through total synthesis. nih.gov This revision highlights the subtlety and importance of stereochemical assignments in this class of compounds. The synthesis of the corrected structure of this compound was achieved using the novel α-amino acid (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole, which was prepared from L-tyrosine. nih.gov
While the precise quantitative impact of the unique stereochemistry of this compound on its biological potency has not been extensively detailed in comparative studies, the necessity of a stereocontrolled synthesis to produce the biologically active natural product underscores the stringent stereochemical requirements for the bioactivity of aeruginosins. researchgate.net Even subtle changes in the spatial arrangement of the hydroxyl group on the Choi moiety can significantly alter the binding affinity of the molecule to its target enzymes.
| Compound | Key Stereochemical Feature | Significance |
|---|---|---|
| This compound | Unique relative and absolute stereochemistry of the Choi-6-hydroxyl substituent. | Distinguishes it from other aeruginosins and is crucial for its specific biological properties. |
| Synthetic this compound (revised structure) | Utilizes (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole. | Confirmation of the correct, biologically active stereoisomer. |
Effect of Halogenation and Other Tailoring Modifications
Halogenation and other tailoring modifications, such as sulfation and glycosylation, introduce further structural diversity into the aeruginosin family and can significantly modulate their biological potency. nih.gov
Sulfation of the Choi moiety has been observed in several aeruginosins, and this modification is compatible with the inhibition of trypsin-type proteases. For instance, aeruginosins KT688 and KT718, which both feature a Choi-6-sulfate moiety, inhibit trypsin with IC50 values of 2.38 µM and 1.43 µM, respectively. nih.govnih.gov This indicates that the addition of a sulfate (B86663) group is a viable strategy for modifying the bioactivity of these compounds.
Halogenation, particularly chlorination and bromination, of the N-terminal hydroxyphenyllactic acid (Hpla) residue is another common modification. While specific quantitative data for this compound is not available, the presence of halogen atoms can influence the electronic and steric properties of the molecule, potentially altering its interaction with target enzymes.
| Aeruginosin Variant | Modification | Target Enzyme | IC50 Value |
|---|---|---|---|
| Aeruginosin KT688 | Choi-6-sulfate | Trypsin | 2.38 µM |
| Aeruginosin KT718 | Choi-6-sulfate | Trypsin | 1.43 µM |
Broader Spectrum of Bioactivities (in a research context)
While the primary focus of aeruginosin research has been on their potent inhibition of serine proteases involved in blood coagulation and digestion, emerging studies have begun to explore a broader range of biological activities. These investigations have revealed that aeruginosins can interact with other enzyme targets and have implications for the regulation of various biochemical pathways.
Exploration of Other Enzyme Targets
The inhibitory activity of aeruginosins extends beyond thrombin and trypsin to other serine proteases. For example, some members of the aeruginosin family have been shown to inhibit plasmin, a key enzyme in the fibrinolytic system. nih.gov The aeruginosin suomilide has demonstrated inhibitory activity against Factor Xa and plasma kallikrein. acs.org
Furthermore, some aeruginosins have been evaluated against other classes of proteases. For instance, aeruginosin 525 was found to inhibit carboxypeptidase A, a metalloprotease, although it had no effect on elastase and chymotrypsin. mdpi.com This suggests that while the primary targets of aeruginosins are serine proteases, some variants may possess a broader spectrum of enzyme inhibitory activity. The exploration of other potential enzyme targets for this compound and its analogs could unveil novel therapeutic applications.
Implications for Biochemical Pathway Regulation
The biological activities of aeruginosins have significant implications for the regulation of various biochemical pathways, extending beyond hemostasis. The inhibition of proteases by aeruginosins can impact pathways involved in cancer progression and inflammation.
For instance, the aeruginosin suomilide has been shown to inhibit the invasion of prostate cancer cells without affecting cell proliferation. acs.org This suggests an interference with the proteolytic pathways that are crucial for tumor cell invasion and metastasis. The specific signaling pathways affected by this inhibition are an active area of research.
Several aeruginosins have also demonstrated anti-inflammatory properties. Aeruginosin 828A and aeruginosin 865 have been reported to exhibit anti-inflammatory activity through the downregulation of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.govnih.gov This indicates that aeruginosins can modulate inflammatory pathways, potentially through the inhibition of proteases that play a role in inflammatory processes. These findings open up the possibility of developing aeruginosin-based compounds for the treatment of inflammatory diseases.
Synthetic Endeavors and Analogue Research
Total Synthesis Approaches for Aeruginosin EI461 and Related Compounds
The total synthesis of this compound was pivotal in establishing its correct structure. Initial attempts to synthesize the presumed structure, based on spectroscopic data of the natural product, ultimately led to a structural revision.
The journey towards the synthesis of this compound began with the preparation of its putative structure, which was initially proposed to contain a specific stereoisomer of the Choi core. nih.gov The synthesis of this proposed structure was accomplished starting from D-tyrosine. nih.govresearchgate.net However, comparison of the spectroscopic data of the synthetic compound with the natural isolate revealed significant discrepancies. researchgate.netuzh.ch This led researchers to propose a corrected structure for this compound. nih.govresearchgate.net
The confirmation of the revised structure was achieved through its total synthesis. This successful synthesis utilized L-tyrosine to construct the new bicyclic α-amino acid, (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole, also known as 3a,7a-diepi-L-Choi. nih.govresearchgate.net The synthetic route involved the coupling of the dipeptide D-Leu-3a,7a-diepi-L-Choi with L-Hpla (L-hydroxyphenyllactic acid), followed by amidation and a final deprotection step to yield this compound. nih.gov The spectral data of this synthetic compound were identical to those of the natural product, unequivocally confirming its revised structure. researchgate.netuzh.ch
The synthetic strategies developed for this compound and other members of the aeruginosin family, such as aeruginosin 298-A, oscillarin, and chlorodysinosin A, often share common key steps, including the stereocontrolled synthesis of the Choi core and peptide couplings. researchgate.netnih.govlookchem.comacs.org For instance, the total synthesis of aeruginosin 98B was achieved in eight steps, assembling four key fragments: a Choi derivative, D-allo-isoleucine, Hpla, and an agmatine (B1664431) fragment. nih.gov Similarly, the synthesis of aeruginosin KT608A also required a structural revision that was confirmed by synthesis, highlighting a recurring theme in this natural product family. researchgate.netuzh.chacs.org These synthetic accomplishments have been crucial for verifying proposed structures and providing a platform for creating diverse analogues. nih.govresearchgate.net
Synthesis of Key Structural Subunits and Chiral Intermediates
The synthesis of aeruginosins relies heavily on the efficient and stereocontrolled preparation of their constituent subunits, particularly the unusual Choi amino acid core. The unique stereochemistry of the Choi moiety in this compound, the L-diepi-Choi or (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole, required the development of specific synthetic routes. researchgate.netsci-hub.se
Several methods have been developed for the synthesis of the L-Choi core common to most aeruginosins, often using amino acids like L-tyrosine or L-glutamic acid as chiral starting materials. nih.govuno.edu For this compound, the synthesis of its unique cis-fused diepi-Choi core was accomplished from L-tyrosine. nih.govresearchgate.net An alternative approach for constructing the octahydroindole unit involves a Diels-Alder reaction followed by a catalyst-controlled asymmetric hydrogenation to establish the required stereocenters. sci-hub.se
The synthesis of the other key fragments, the N-terminal D-Hpla and the adjacent D-leucine, also requires stereocontrol. The assembly of the final tetrapeptide involves sequential peptide coupling reactions of these carefully prepared building blocks. nih.gov For example, the synthesis of the revised this compound structure involved the coupling of the L-diepi-Choi derivative with the dipeptide D-Leu-L-Hpla. nih.gov
Table 1: Key Chiral Intermediates in the Synthesis of this compound
| Intermediate | Starting Material | Key Synthetic Strategy | Reference(s) |
|---|---|---|---|
| (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole (L-diepi-Choi) | L-Tyrosine | Oxidative cyclization | nih.gov |
| D-Leucine | Commercially available | Standard peptide coupling | nih.gov |
| L-Hydroxyphenyllactic acid (L-Hpla) | Commercially available | Standard peptide coupling | nih.gov |
Design and Synthesis of Aeruginosin Analogs for SAR Studies
The potent biological activities of aeruginosins have spurred extensive research into designing and synthesizing analogues to probe their structure-activity relationships (SAR). nih.govresearchgate.net These studies aim to identify the key structural features responsible for their inhibitory potency and selectivity against serine proteases like thrombin and trypsin, with the goal of developing more effective therapeutic agents. nih.govlookchem.com The synthetic routes established for the natural products provide a foundation for creating libraries of analogues with systematic modifications. nih.gov
The central Choi moiety is a primary target for modification in SAR studies, as its rigid bicyclic structure is crucial for orienting the other pharmacophoric elements within the enzyme's active site. uno.edunih.govresearchgate.net Researchers have synthesized a variety of analogues by altering the Choi core to understand how changes in its stereochemistry and substitution pattern affect biological activity. nih.gov
One approach involves creating ring-oxygenated variants of the Choi core. lookchem.comnih.govresearchgate.net For example, a novel core structure, an octahydropyrano[3,2-b]pyrrole-2-carboxylic acid, was synthesized from D-glucose and D-mannose to serve as a surrogate for the natural Choi residue. lookchem.comnih.gov These "O-Choi" analogues allow for the investigation of how replacing the methylene (B1212753) groups in the indole (B1671886) ring with oxygen affects binding interactions. lookchem.com Other modifications have included altering the stereochemistry at the ring fusion (cis vs. trans) and at the C-6 hydroxyl group. uzh.chuno.edu The synthesis of the L-diepi-Choi core for this compound itself was a significant step in understanding the stereochemical diversity of this core unit. researchgate.net
Table 2: Examples of Choi Core Modifications for SAR Studies
| Modification Type | Example of Modified Core | Starting Material for Core | Rationale | Reference(s) |
|---|---|---|---|---|
| Ring-Oxygenation | Octahydropyrano[3,2-b]pyrrole-2-carboxylic acid | D-Glucose, D-Mannose | Introduce potential new hydrogen bonding interactions | lookchem.comnih.gov |
| Stereochemical Inversion | D-diepi-Choi | D-Tyrosine | Probe the effect of core conformation on activity | uzh.ch |
| Stereochemical Inversion | L-6-epi-Choi | L-Tyrosine | Assess the importance of the C-6 hydroxyl orientation | nih.gov |
The linear tetrapeptide backbone of aeruginosins offers multiple sites for modification. SAR studies have extensively explored the impact of varying the amino acid residues at each position. nih.gov The second position (P2), typically occupied by a hydrophobic amino acid like leucine (B10760876) or isoleucine, has been a key target. researchgate.netnih.gov In most aeruginosins, this residue is in the D-configuration, but analogues with L-amino acids have been synthesized to probe stereochemical preference. nih.gov
The N-terminal residue, often a hydroxyphenyllactic acid (Hpla) or phenyllactic acid (Pla), has also been altered. nih.gov Modifications include halogenation or sulfation of the phenyl ring, which can significantly enhance inhibitory activity. mdpi.comnih.gov The C-terminal arginine mimetic is critical for binding in the S1 pocket of trypsin-like serine proteases, and thus, variations at this position, such as replacing argininal (B8454810) with agmatine or other guanidine-containing units, have been explored. nih.govnih.gov For instance, this compound lacks the typical C-terminal arginine derivative, which explains its lack of trypsin inhibitory activity. nih.gov
To further expand the chemical diversity and explore the SAR of aeruginosins, synthetic strategies have been developed to incorporate non-natural amino acids into the peptide chain. uno.edupnas.org This approach allows for fine-tuning of the steric and electronic properties of the inhibitors beyond what is available from the canonical amino acids.
One notable example is the synthesis of aeruginosin 298-A analogues where the second amino acid was replaced with various unnatural α-amino acids. pnas.org These syntheses often employ methods like catalytic asymmetric phase-transfer (PTC) reactions to generate the desired optically active unnatural amino acids. pnas.org The incorporation of residues like α-methylated amino acids has been used to introduce conformational constraints and probe the volume tolerance of the enzyme's binding pockets. pnas.org The development of versatile synthetic processes that allow for the facile incorporation of these custom-designed building blocks is essential for generating novel analogues with potentially improved potency and selectivity. uno.edupnas.org
Analytical Methodologies in Aeruginosin Ei461 Research
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental tool in natural product research, enabling the isolation of specific compounds from complex biological extracts. bioanalysis-zone.com For aeruginosins, including EI461, various high-performance liquid chromatography methods are indispensable.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of aeruginosins from cyanobacterial extracts. nih.govnih.gov Following initial extraction, HPLC is employed to separate the target compounds from a multitude of other metabolites. nih.gov A specialized application, chiral phase HPLC, has been crucial in determining the absolute stereochemistry of the amino acid components of aeruginosins. nih.govresearchgate.net This is achieved by hydrolyzing the peptide, derivatizing the resulting amino acids, and comparing their retention times on a chiral column with those of standard amino acids. nih.gov This level of stereochemical analysis was instrumental in revising the initially proposed structures of several aeruginosins. acs.org
Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of aeruginosins. nih.govcoriolis-pharma.com This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. phenomenex.comsepscience.com In the study of aeruginosins, crude or partially purified extracts are often subjected to RP-HPLC for final purification. nih.gov For instance, aeruginosins 205A and 205B were purified using a Cosmosil C-18 column, a common type of silica-based C18 stationary phase. nih.govphenomenex.com The separation is typically achieved by applying a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, mixed with water. phenomenex.comnih.gov This method's high resolving power is essential for separating structurally similar aeruginosin congeners, which may differ by only a single functional group or stereocenter. nih.gov
Table 1: Application of HPLC Techniques in Aeruginosin Research
| HPLC Technique | Application | Key Findings/Purpose | Column Type Example | Reference(s) |
| Chiral Phase HPLC | Stereochemical Analysis | Determination of the absolute configuration of amino acid residues after hydrolysis and derivatization. | Daicel Chiralpak OD-H | nih.govsci-hub.se |
| Reverse-Phase HPLC | Purification & Separation | Isolation of individual aeruginosin congeners from complex cyanobacterial extracts. | Cosmosil C-18 | nih.gov |
Spectrometric Methods for Detection and Characterization
Spectrometric techniques are vital for the detection and structural characterization of compounds like Aeruginosin EI461, providing detailed information on mass and fragmentation patterns.
MALDI-TOF MS is a rapid and sensitive mass spectrometry technique used for the analysis of non-volatile biomolecules like peptides. nih.govnih.gov In aeruginosin research, it is frequently used to screen cyanobacterial cell extracts to identify strains producing these peptides and to detect known and potentially new congeners. nih.gov The method provides a mass fingerprint of the peptides present in a sample, allowing for the rapid profiling of the aeruginosin variants produced by a specific strain. plos.org For example, MALDI-TOF MS analysis of Microcystis aeruginosa NIES-843 detected a peptide corresponding to aeruginosin 102. nih.gov This technique is particularly valuable for analyzing single cyanobacterial colonies to assess the diversity and distribution of peptides within a population. cuni.czresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. ifremer.frnih.govlabrulez.com This hyphenated technique is a powerful tool for the definitive identification and characterization of aeruginosins in complex mixtures. nih.gov After separation by the LC system, the compounds are ionized and analyzed by the mass spectrometer. The first stage of mass analysis (MS1) isolates the parent ion of the target compound (e.g., the ion corresponding to the mass of this compound), and the second stage (MS2) fragments this ion and analyzes the resulting product ions. researchgate.netnih.gov The fragmentation pattern provides crucial structural information, helping to elucidate the sequence of amino acids and the nature of the various residues within the peptide. researchgate.net This method was essential in the initial characterization of this compound isolated from Microcystis aeruginosa. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed Mass (m/z) | Application | Reference(s) |
| HRFABMS | - | - | Initial structure determination | nih.gov |
| LC-MS/MS | Positive Ion | - | Identification and fragmentation analysis | nih.govresearchgate.net |
| MALDI-TOF MS | Positive Ion | 653.33 (for Aeruginosin 102) | Peptide profiling in strains | nih.gov |
Note: Specific m/z values for this compound from original discovery papers are often reported in the context of full spectral data rather than in isolation. HRFABMS stands for High-Resolution Fast Atom Bombardment Mass Spectrometry.
Molecular Biology Techniques in Biosynthesis Studies
Understanding how cyanobacteria synthesize aeruginosins requires the tools of molecular biology. Research in this area focuses on identifying and characterizing the gene clusters responsible for producing the peptide backbone and its unique chemical modifications.
The biosynthesis of aeruginosins is accomplished by large, multifunctional enzyme complexes known as nonribosomal peptide synthetases (NRPS) and, in some cases, hybrid NRPS-polyketide synthases (PKS). researchgate.netmdpi.com Molecular biology techniques have been used to identify and analyze the aeruginosin synthetase (aer) gene clusters in various cyanobacterial strains, including Microcystis and Planktothrix. nih.gov
Key molecular approaches include:
Gene Cluster Sequencing and Analysis: The complete sequencing of aer gene clusters from different strains reveals the genetic basis for the structural diversity observed in the aeruginosin family. Comparative analysis of these clusters highlights differences in genes that code for tailoring enzymes, such as halogenases and sulfotransferases, which correspond to the unique chemical features of the aeruginosins produced by each strain. nih.gov
Gene Inactivation: To confirm the function of specific genes within the cluster, targeted gene inactivation or "knockout" experiments are performed. For instance, the inactivation of the aerK gene in M. aeruginosa PCC 7806 demonstrated its essential role in the synthesis of certain aeruginosins in that strain. nih.gov
Heterologous Expression: Genes from the aer cluster can be cloned and expressed in a different host organism, such as E. coli. This allows for the in vitro characterization of individual enzymes. For example, the protein AerF, believed to be involved in the formation of the central Choi moiety, was cloned, expressed, and purified for structural and functional studies. mdpi.comnih.gov
These molecular investigations provide fundamental insights into how the complex and varied structures of the aeruginosin family, including this compound, are assembled. researchgate.netmdpi.com
PCR Amplification and Gene Sequencing
Polymerase Chain Reaction (PCR) is a foundational technique used to detect and amplify specific DNA sequences, such as the genes involved in aeruginosin biosynthesis. In the context of aeruginosin research, PCR is employed to screen cyanobacterial strains for the presence of the aeruginosin synthetase (aer) gene cluster and to amplify fragments of these genes for further analysis and sequencing. mdpi.commdpi.com
Research Findings:
Researchers typically design primers based on conserved regions within known aer gene clusters. mdpi.comnih.gov For instance, studies on Planktothrix and Microcystis have successfully used primers targeting core genes of the nonribosomal peptide synthetase (NRPS) pathway responsible for aeruginosin assembly. mdpi.comnih.gov The process involves extracting genomic DNA from cyanobacterial cultures, followed by PCR amplification. mdpi.com The conditions for PCR are optimized for each primer set but generally follow a standard protocol of denaturation, annealing, and elongation steps repeated over multiple cycles. nih.gov
Amplified PCR products are visualized using gel electrophoresis to confirm their size. mdpi.com For sequencing, these products are purified and then sequenced using methods like Sanger sequencing or high-throughput next-generation sequencing. mdpi.comnih.gov This sequence data reveals the precise genetic code of the biosynthetic genes. In some studies, degenerate primers have been used initially to identify novel NRPS genes, which are then fully sequenced by screening a genomic library. uibk.ac.at This comprehensive sequencing is essential for predicting the functions of the enzymes involved in creating the final peptide product. nih.govuibk.ac.at
Table 1: Representative PCR Methodologies in Aeruginosin Gene Cluster Analysis
| Target Gene/Region | Primer Type | PCR Application | Reference Organism(s) | Citation |
|---|---|---|---|---|
| aer gene cluster fragments | Specific primers based on known sequences | Presence/absence screening of the aer BGC | Planktothrix spp. | mdpi.commdpi.com |
| aerA–aerB intergenic region | Specific primers | Detection of aer gene cluster | Sphaerocavum brasiliense | scielo.br |
| aerKDEF fragment | Specific primers | Amplification for gene disruption construct | Microcystis aeruginosa | nih.gov |
Phylogenetic Analysis of Gene Clusters
Phylogenetic analysis is used to explore the evolutionary history and relationships of the aer gene clusters from different cyanobacterial strains and species. By comparing the DNA or protein sequences of key biosynthetic genes, scientists can infer how these pathways have evolved and diversified. oup.comacs.org
Research Findings:
Phylogenetic trees for aeruginosins are typically constructed using the sequences of core proteins common to all aeruginosin BGCs. acs.org These often include the concatenated amino acid sequences of AerB, AerD, AerE, AerF, and AerG, which are responsible for assembling the peptide backbone and synthesizing the characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) precursor. acs.org Multiple sequence alignments are created using programs like ClustalW, and phylogenetic trees are generated using methods such as Maximum Likelihood (e.g., with PhyML software). acs.org
These analyses have revealed that aer gene clusters from different cyanobacterial genera, such as Microcystis, Planktothrix, Nodularia, and Anabaena, cluster together, suggesting a common ancestor. mdpi.comoup.com The sporadic distribution and structural variations of the gene clusters indicate a complex evolutionary history shaped by events like horizontal gene transfer and recombination. mdpi.comnih.gov For example, phylogenetic analysis has shown a close relationship between the gene clusters for aeruginosins and other peptide families like spumigins and nostopeptolides, based on specific domains within the synthetase enzymes. helsinki.fiplos.org Such analyses are crucial for understanding the vast chemical diversity observed in the aeruginosin family and for classifying newly discovered BGCs. acs.org
Table 2: Key Components and Findings in Phylogenetic Analysis of Aeruginosin Gene Clusters
| Analytical Component | Description | Key Finding(s) | Citation(s) |
|---|---|---|---|
| Core Proteins for Analysis | Concatenated sequences of AerB, AerD, AerE, AerF, and AerG. | These proteins are conserved across aeruginosin BGCs and provide a robust basis for phylogenetic comparison. | acs.org |
| Phylogenetic Method | Maximum Likelihood (e.g., PhyML software). | Demonstrates evolutionary relationships and clustering of aer genes from different cyanobacterial genera. | acs.org |
| Evolutionary Insights | Comparison of gene cluster architecture and sequence homology. | The diversity of aeruginosin pathways is driven by horizontal gene transfer, recombination, and gene loss. | mdpi.comnih.gov |
| Taxonomic Correlation | Comparison of aer gene phylogeny with organismal phylogeny (e.g., 16S rRNA). | The distribution of aer gene clusters often aligns with the phylogeny of the producing organisms, but with notable exceptions suggesting gene transfer. | oup.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Spumigins |
Future Directions and Research Opportunities
Unraveling Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of aeruginosins is a complex process involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). mdpi.com These large enzyme complexes are responsible for the assembly of the peptide backbone from amino acid and other precursors. mdpi.com While the general framework of aeruginosin biosynthesis is understood, the specific enzymes and pathways leading to the structural diversity observed within the aeruginosin family, including the unique moieties of Aeruginosin EI461, are not fully elucidated.
Future research will likely focus on identifying and characterizing the specific NRPS and PKS gene clusters responsible for the production of this compound in cyanobacteria such as Microcystis aeruginosa. nih.gov This involves genomic sequencing and bioinformatic analysis to locate the biosynthetic gene clusters. Subsequent gene knockout and heterologous expression studies can then be employed to confirm the function of these genes and the enzymes they encode. A deeper understanding of these biosynthetic pathways could pave the way for combinatorial biosynthesis approaches to generate novel aeruginosin analogs with tailored properties.
Exploring New Biological Targets and Mechanisms of Action
Aeruginosins are well-known for their ability to inhibit serine proteases, a large family of enzymes with diverse physiological roles. researchgate.net Many aeruginosins are potent inhibitors of enzymes involved in the blood coagulation cascade, such as thrombin and trypsin. uno.edu However, this compound, along with Aeruginosin 298B, is an exception, as it does not exhibit inhibitory activity against either thrombin or trypsin. uno.edu This lack of activity is attributed to the absence of a C-terminal arginine derivative, which is crucial for binding to the S1 pocket of these proteases. nih.gov
The unique structural features of this compound, particularly its 3a,7a-di-epi-L-Choi core, suggest that it may interact with other, yet undiscovered, biological targets. sci-hub.se Future research should focus on screening this compound against a broader range of proteases and other enzyme classes to identify novel biological activities. Elucidating the mechanism of action for any newly discovered activities will be crucial. This could involve techniques such as X-ray crystallography to determine the three-dimensional structure of this compound in complex with its target protein, providing insights into the molecular basis of its inhibitory activity. researchgate.net
Advancements in Chemoenzymatic and De Novo Synthesis Strategies
The total synthesis of this compound has been achieved, which was instrumental in correcting its initially proposed structure. acs.orgnih.gov The synthesis confirmed the presence of the novel bicyclic α-amino acid, (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole. nih.gov While the total synthesis provides a route to this complex molecule, it can be a lengthy and challenging process.
Future advancements in synthetic strategies will likely focus on more efficient and versatile approaches. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the flexibility of chemical synthesis, offers a promising avenue. For instance, enzymes from the biosynthetic pathway of this compound could be used to construct key intermediates, which are then elaborated upon using traditional organic chemistry techniques. Furthermore, the development of novel de novo synthesis strategies that allow for the facile modification of the this compound scaffold is highly desirable. nih.gov This would enable the creation of a library of analogs for structure-activity relationship (SAR) studies, which are essential for the development of more potent and selective inhibitors. lookchem.com
Investigation of Ecological and Evolutionary Roles of this compound Diversity
Aeruginosins are produced by a variety of cyanobacteria, which are photosynthetic bacteria found in diverse aquatic and terrestrial environments. nih.govmdpi.com The production of these secondary metabolites is thought to confer an ecological advantage to the producing organism. cuni.cz For example, some aeruginosins have been shown to deter grazing by zooplankton. mdpi.com The structural diversity of aeruginosins, including the unique features of this compound, likely reflects an evolutionary adaptation to specific ecological niches. nih.gov
Investigating the ecological roles of this compound and its structural variants is a key area for future research. This could involve studying the effects of this compound on other microorganisms, algae, and higher organisms in its natural environment. Understanding the evolutionary pressures that have driven the diversification of the aeruginosin family can provide insights into the function of these molecules in their native ecosystems. For example, the unique structure of Aeruginosin 865, another aeruginosin variant, has been suggested to be an evolutionary intermediate. mdpi.com Similar studies on this compound could reveal its evolutionary history and ecological significance.
Development of Novel Research Tools and Probes Based on this compound Scaffold
The unique chemical scaffold of this compound can be exploited for the development of novel research tools and probes. researchgate.net Its conformationally constrained bicyclic core makes it an attractive template for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved properties such as increased stability and bioavailability. lookchem.com
Q & A
Q. What are the key structural characteristics of Aeruginosin EI461, and how do they differ from other aeruginosins?
this compound is a linear tetrapeptide featuring a 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, a conserved structural element in aeruginosins . Unlike most aeruginosins, EI461 lacks the fourth modified arginine residue, which is critical for protease inhibition . Its stereochemical configuration at the Choi-6-hydroxyl substituent distinguishes it from 14 other aeruginosins, as confirmed by NMR and Marfey’s method .
Q. What experimental methodologies are recommended for isolating this compound from Microcystis aeruginosa blooms?
Isolation involves hydrophilic extraction followed by chromatographic purification (e.g., HPLC). Structural elucidation requires homonuclear (¹H-¹H COSY, TOCSY) and heteronuclear (HSQC, HMBC) 2D-NMR techniques, complemented by HRFABMS for molecular mass determination . Marfey’s method is essential for resolving stereochemistry .
Q. How does the absence of the fourth arginine residue in this compound affect its bioactivity?
The lack of the modified arginine moiety correlates with reduced protease inhibition efficacy compared to other aeruginosins (e.g., Aeruginosin 298A). This suggests the arginine residue is critical for binding to thrombin or trypsin active sites . Comparative assays using trypsin/thrombin inhibition (IC₅₀ measurements) are recommended to validate this hypothesis .
Advanced Research Questions
Q. How can synthetic approaches resolve contradictions in proposed structures of this compound?
Initial structural misassignments were corrected via total synthesis. The revised structure was confirmed by synthesizing the bicyclic α-amino acid (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole from L-tyrosine, followed by sequential coupling with D-Leu-3a,7a-diepi-L-Choi and L-Hpla . Discrepancies in stereochemistry were resolved by comparing synthetic and natural product spectral data (¹³C NMR, optical rotation) .
Q. What strategies are effective for analyzing conflicting data on this compound’s Choi moiety stereochemistry?
Combine synthetic chemistry with advanced spectroscopy:
- Synthesis : Prepare stereoisomers of the Choi moiety and compare their NMR profiles to natural isolates .
- Marfey’s method : Derivatize hydrolyzed peptides with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) and analyze via HPLC to determine absolute configuration .
- X-ray crystallography : If crystals are obtainable, this provides unambiguous stereochemical assignment .
Q. How should researchers design experiments to investigate this compound’s thrombin inhibition mechanism despite its structural divergence?
- Enzymatic assays : Measure IC₅₀ against thrombin using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) .
- Molecular docking : Model EI461’s interaction with thrombin’s active site, focusing on the Choi and L-Hpla residues .
- Mutagenesis studies : Modify thrombin residues (e.g., Ser195, His57) to identify binding dependencies .
- Comparative studies : Benchmark against aeruginosins with intact arginine residues to isolate structural determinants of activity .
Methodological Guidance for Data Interpretation
Q. How to address inconsistencies in bioactivity data between synthetic and natural this compound?
- Purity verification : Use LC-MS and ¹H NMR to confirm synthetic product homogeneity .
- Conformational analysis : Compare solution-state structures (via NOESY) to rule out folding differences .
- Bioassay standardization : Normalize enzyme concentrations and substrate batches to minimize variability .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
